Boiling Point Elevation Distinguishes Ortho-Carboxylate
The predicted boiling point of Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate is 449.0±45.0 °C at 760 Torr . This is approximately 9.2 °C higher than Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate (CAS 400747-00-4, BP 439.83±45.00 °C) and 9.3 °C higher than Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate (CAS 400751-02-2, BP 439.66±45.00 °C) . All values are predicted using the same computational methodology, providing a consistent comparative framework. This elevation is consistent with the greater intermolecular interaction potential arising from the ortho-ester geometry adjacent to the biphenyl linkage.
| Evidence Dimension | Predicted boiling point at 760 Torr |
|---|---|
| Target Compound Data | 449.0±45.0 °C (CAS 400744-27-6) |
| Comparator Or Baseline | Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate: 439.83±45.00 °C (CAS 400747-00-4); Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate: 439.66±45.00 °C (CAS 400751-02-2) |
| Quantified Difference | ΔBP ≈ +9.2 to +9.3 °C relative to positional isomers |
| Conditions | Predicted values at 760 Torr (ChemicalBook computational prediction; consistent method across all compared compounds) |
Why This Matters
A boiling point difference of this magnitude affects distillation-based purification strategies and gas-chromatographic retention time, enabling unambiguous analytical discrimination of the target from its positional isomers during quality control and identity verification.
